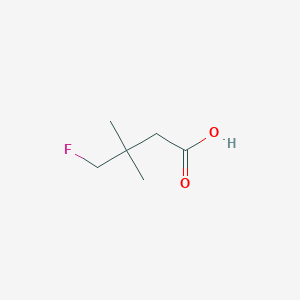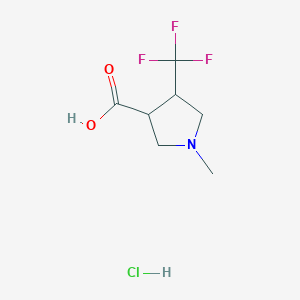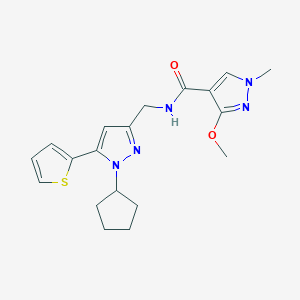![molecular formula C17H17NO4 B2733103 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-oxo-4H-chromene-2-carboxamide CAS No. 2097871-88-8](/img/structure/B2733103.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-oxo-4H-chromene-2-carboxamide” is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields of research and industry. It has been found to have promising antiviral activities against the influenza A virus H1N1 .
Synthesis Analysis
The synthesis of this compound involves fleeting nitrosocarbonyl intermediates in a short-cut synthesis of carbocyclic nucleoside analogues . The strategy of the synthetic approaches is presented along with the in vitro antiviral tests .Molecular Structure Analysis
The molecular formula of this compound is C17H17NO4 and it has a molecular weight of 299.326. The structure of this compound offers opportunities for studying its properties in various fields, including drug development, materials science, and organic chemistry.Chemical Reactions Analysis
The synthetic protocol for this compound relied upon the nitrosocarbonyl chemistry . Nitrosocarbonyls are fleeting intermediates whose generation as well as synthetic applications represents a remarkable piece of organic chemistry .Scientific Research Applications
Synthesis and Chemical Properties
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-oxo-4H-chromene-2-carboxamide belongs to a class of compounds that have been synthesized through various chemical reactions, demonstrating the compound's versatile synthetic accessibility. For instance, the one-pot three-component protocol for the synthesis of indolyl-4H-chromene-3-carboxamides as antioxidant and antibacterial agents illustrates a method for creating derivatives of 4H-chromene-3-carboxamide, highlighting the compound's role in producing pharmacologically active molecules with potential antioxidant and antibacterial properties (Chitreddy & Sumathi, 2017).
Antioxidant and Antibacterial Activities
Studies have shown that derivatives of 4H-chromene-3-carboxamide exhibit significant antioxidant and antibacterial activities. These activities are crucial for the development of new therapeutic agents. For example, specific derivatives have demonstrated good antioxidant activity and have been found active against bacterial strains, indicating the potential of this compound and its derivatives in developing new antimicrobial agents with antioxidant properties (Fattahi et al., 2018).
Applications in Material Science
The compound's derivatives have also found applications in material science, particularly in the synthesis of polymers with specific properties. For example, aromatic polyamides with coumarin chromophores have been developed using a novel monomer diacid related to 4H-chromene-3-carboxamide. These polymers exhibit photosensitive properties, which are beneficial for various technological applications, including the development of photoresist materials and sensors (Nechifor, 2009).
Mechanism of Action
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-13-10-15(22-14-7-3-2-6-12(13)14)16(20)18-11-17(21)8-4-1-5-9-17/h2-4,6-8,10,21H,1,5,9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUICAATZXLNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2733020.png)


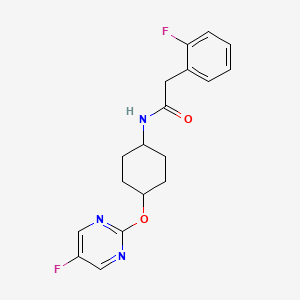

![N-(1-methoxypropan-2-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide](/img/structure/B2733027.png)
![3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid](/img/structure/B2733029.png)
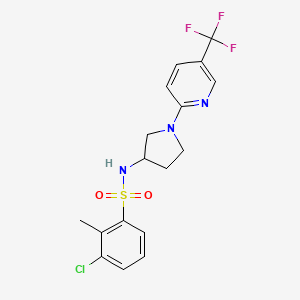
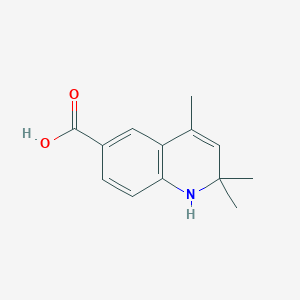
![1-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2733037.png)
